Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a piperazine ring, a thiophene ring, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Derivative: The starting material, 2,5-dimethylphenylamine, is reacted with ethyl chloroformate to form the corresponding carbamate. This intermediate is then treated with piperazine to yield the piperazine derivative.
Construction of the Tetrahydropyrimidine Core: The piperazine derivative is then reacted with thiophene-2-carboxaldehyde and ethyl acetoacetate under basic conditions to form the tetrahydropyrimidine core.
Final Cyclization and Esterification: The intermediate is cyclized and esterified to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or thiophene rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the tetrahydropyrimidine core.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as the NF-kB inflammatory pathway, leading to anti-inflammatory effects. It may also inhibit apoptosis by interacting with endoplasmic reticulum stress markers.
Comparison with Similar Compounds
Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: Similar in structure but lacks the piperazine and thiophene rings.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine: Contains different substituents on the piperazine and tetrahydropyrimidine rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H30N4O3S |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
ethyl 6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H30N4O3S/c1-4-31-23(29)21-18(25-24(30)26-22(21)20-6-5-13-32-20)15-27-9-11-28(12-10-27)19-14-16(2)7-8-17(19)3/h5-8,13-14,22H,4,9-12,15H2,1-3H3,(H2,25,26,30) |
InChI Key |
JXTIISGIUUSMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CN3CCN(CC3)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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